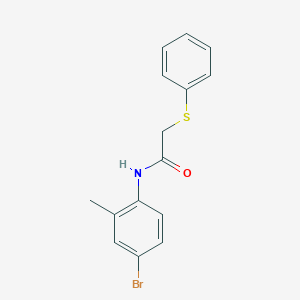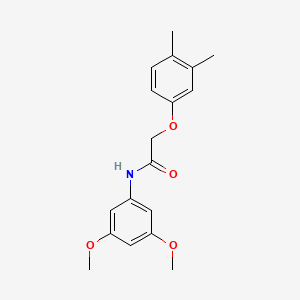
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as 25D-NBOMe, is a synthetic psychedelic compound that belongs to the family of phenethylamines. Its chemical structure is similar to other psychedelic compounds such as LSD and mescaline. 25D-NBOMe has gained popularity in recent years due to its potent hallucinogenic effects, with some reports suggesting that it is up to 16 times more potent than LSD. In
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its binding to the serotonin 2A receptor, which is a G protein-coupled receptor. This binding activates a signaling pathway that leads to the activation of intracellular signaling cascades, including the activation of phospholipase C and the release of intracellular calcium. This activation ultimately leads to changes in neuronal activity and the production of hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but studies have suggested that it may produce changes in brain activity, including alterations in the activity of the prefrontal cortex and the default mode network. These changes may be responsible for the altered perception of time, space, and self that is commonly reported with the use of this compound. Additionally, this compound may produce changes in heart rate, blood pressure, and body temperature, although the extent of these effects is not well established.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the effects of psychedelic compounds on the brain and behavior. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound is its potency, which can make it difficult to control dosages and may increase the risk of adverse effects.
未来方向
There are several future directions for research related to N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the study of its effects on the brain and behavior, including its potential therapeutic uses for conditions such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use, including its potential for addiction and other adverse effects. Finally, there is a need for the development of safer and more effective psychedelic compounds that can be used in clinical settings.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,5-dimethoxyphenylacetonitrile with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2-(3,4-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with 2-bromo-3,4-dimethylphenol in the presence of a base such as sodium hydride to produce the final product, this compound.
科学研究应用
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in scientific research to study its effects on the brain and behavior. It has been found to bind to the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have shown that this compound produces potent hallucinogenic effects, including altered perception of time, space, and self, as well as intense emotional experiences. These effects are thought to be mediated by the activation of the serotonin 2A receptor.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-15(7-13(12)2)23-11-18(20)19-14-8-16(21-3)10-17(9-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWOWHJDYHRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)


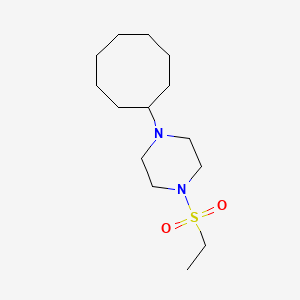
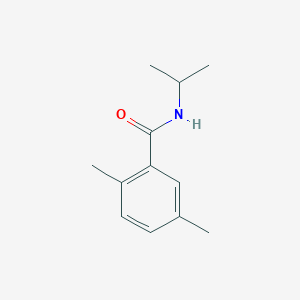
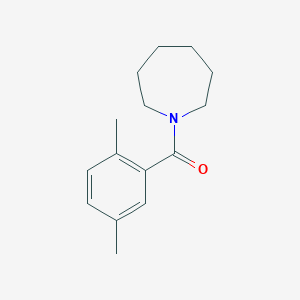
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)


![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)
